molecular formula C13H13N3O2S B14001268 4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]- CAS No. 30761-32-1

4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-

Cat. No.: B14001268
CAS No.: 30761-32-1
M. Wt: 275.33 g/mol
InChI Key: MGKRHDNQZQRXOB-UHFFFAOYSA-N
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Description

4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]- is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]- typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as alcohol or ether, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the thiazole ring.

Scientific Research Applications

4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]- is unique due to its specific structure and the presence of the benzoylaminoethyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

30761-32-1

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

2-(2-benzamidoethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H13N3O2S/c14-12(17)10-8-19-11(16-10)6-7-15-13(18)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,14,17)(H,15,18)

InChI Key

MGKRHDNQZQRXOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NC(=CS2)C(=O)N

Origin of Product

United States

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